Methyl 2-bromo-3-pyridineacetate
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Overview
Description
Methyl 2-bromo-3-pyridineacetate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3-pyridineacetate can be synthesized through several methods. One common approach involves the bromination of 3-pyridineacetic acid followed by esterification. The reaction typically uses bromine as the brominating agent and methanol as the esterification reagent. The reaction conditions often require a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-3-pyridineacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridine derivatives.
Oxidation: Pyridine N-oxides are formed.
Reduction: Alcohols or aldehydes are the primary products.
Scientific Research Applications
Methyl 2-bromo-3-pyridineacetate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential in drug discovery, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-pyridineacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyridine ring.
Comparison with Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the pyridine ring, making it less versatile in certain reactions.
3-Bromopyridine: Contains a bromine atom on the pyridine ring but lacks the ester group, limiting its reactivity in esterification reactions.
Methyl 3-pyridineacetate: Similar but without the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness: Methyl 2-bromo-3-pyridineacetate is unique due to the presence of both the bromine atom and the ester group on the pyridine ring. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(2-bromopyridin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-7(11)5-6-3-2-4-10-8(6)9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKJHQFQJNZREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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